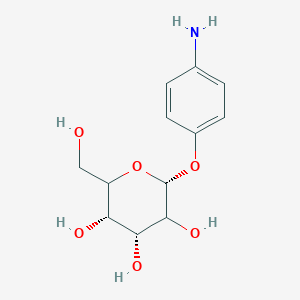
Paph-alpha-d-glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paph-alpha-d-glc, also known as 4-aminophenyl alpha-D-glucopyranoside, is a chemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.27 g/mol It is characterized by the presence of an aminophenyl group attached to an alpha-D-glucopyranoside moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paph-alpha-d-glc typically involves the glycosylation of 4-aminophenol with a suitable glucosyl donor. One common method involves the use of alpha-D-glucopyranosyl bromide as the glucosyl donor, which reacts with 4-aminophenol in the presence of a base such as silver oxide to yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
化学反应分析
Types of Reactions
Paph-alpha-d-glc can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl groups on the glucopyranoside moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group can yield quinone derivatives, while substitution reactions can produce a variety of glucopyranoside derivatives with different functional groups .
科学研究应用
Paph-alpha-d-glc has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
作用机制
The mechanism of action of Paph-alpha-d-glc involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The aminophenyl group can also interact with cellular components, potentially influencing cellular processes and signaling pathways .
相似化合物的比较
Paph-alpha-d-glc can be compared with other similar compounds such as:
4-Methylumbelliferyl-alpha-D-glucopyranoside: This compound is used as a fluorogenic substrate for the identification and analysis of alpha-glucosidase activity.
Alpha-D-galacturonic acid: This compound is involved in various biochemical processes and has different functional properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines an aminophenyl group with an alpha-D-glucopyranoside moiety, providing distinct chemical and biological properties .
属性
IUPAC Name |
(2R,4R,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-GFYNWQOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














